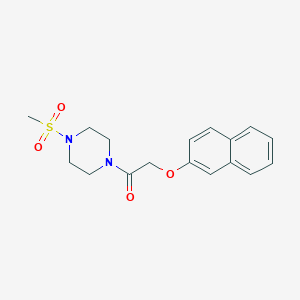
1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone is a chemical compound that belongs to the class of piperazine derivatives. It is an important intermediate in the synthesis of various biologically active compounds.
Mécanisme D'action
The mechanism of action of 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone is not well understood. However, it is believed to interact with specific receptors in the brain and modulate the activity of neurotransmitters such as dopamine, serotonin, and histamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone are largely dependent on the compounds it is used to synthesize. However, studies have shown that some of the compounds synthesized using 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone have potential therapeutic applications in the treatment of various diseases such as schizophrenia, depression, and allergies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone in lab experiments include its ease of synthesis, high yield, and versatility in the synthesis of various biologically active compounds. However, the limitations include its potential toxicity and the need for careful handling during synthesis.
Orientations Futures
There are several future directions for the research on 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone. One direction is the synthesis of novel piperazine derivatives with potential therapeutic applications. Another direction is the investigation of the mechanism of action of 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone and its derivatives. Additionally, the development of new synthetic routes and the optimization of existing ones are also important future directions.
Méthodes De Synthèse
The synthesis of 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone involves the reaction of 4-mesylpiperazine with 2-naphthol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone.
Applications De Recherche Scientifique
1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone has been extensively used as an intermediate in the synthesis of various biologically active compounds such as antihistamines, antipsychotics, and antidepressants. It has also been used as a starting material in the synthesis of novel piperazine derivatives with potential therapeutic applications. Furthermore, 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone has been used as a ligand in coordination chemistry studies.
Propriétés
Nom du produit |
1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone |
|---|---|
Formule moléculaire |
C17H20N2O4S |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1-(4-methylsulfonylpiperazin-1-yl)-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C17H20N2O4S/c1-24(21,22)19-10-8-18(9-11-19)17(20)13-23-16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12H,8-11,13H2,1H3 |
Clé InChI |
SSWHJLJKDGGZMJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,4-Dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B249003.png)

![1-[4-(2-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone](/img/structure/B249010.png)
![1-(3-Chlorobenzoyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249011.png)
![Biphenyl-4-yl[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B249012.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B249014.png)
![1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249016.png)
![1-(2,3-Dimethoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249017.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B249018.png)

![4-[1-(4-Phenylcyclohexyl)piperidin-4-yl]morpholine](/img/structure/B249021.png)
![2-{4-[1-(3-Methoxy-benzyl)-piperidin-4-yl]-piperazin-1-yl}-ethanol](/img/structure/B249025.png)
![2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249026.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249027.png)